molecular formula C19H22FN3O3S B2701761 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1021074-60-1

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2701761
CAS No.: 1021074-60-1
M. Wt: 391.46
InChI Key: HAMGJCJNKYGCOQ-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, a sulfonyl group, and a pyridinylmethyl group. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Attachment of the Pyridinylmethyl Group: This step might involve coupling reactions such as the use of pyridinylmethyl halides with the piperidine derivative.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridinylmethyl group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it could be investigated for its potential as a drug candidate, particularly for its interactions with specific enzymes or receptors.

Medicine

In medicine, the compound might be explored for its therapeutic potential in treating diseases where modulation of its molecular targets is beneficial.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. These interactions could modulate the activity of these targets, leading to the compound’s observed effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The presence of the fluorophenyl group may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to similar compounds with different substituents.

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. With a molecular formula of C18H26FN3O5SC_{18}H_{26}FN_3O_5S and a molecular weight of approximately 415.5 g/mol, this compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which are significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the sulfonyl group contributes to stability and reactivity. The piperidine structure serves as a scaffold that facilitates interactions with biological macromolecules, potentially leading to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antiviral Activity : Some studies have highlighted the antiviral potential of piperidine derivatives against viruses such as HIV and HSV-1. For instance, compounds with similar structures have shown moderate protection against viral infections, suggesting that this compound could exhibit similar properties .
  • Antimicrobial Activity : The compound's structural features may also confer antibacterial and antifungal properties. Research on related piperidine derivatives indicates they can inhibit bacterial growth effectively .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Key findings include:

  • Antiviral Efficacy : In vitro studies demonstrated that certain derivatives showed significant antiviral efficacy against various strains of viruses. For example, compounds structurally related to this molecule exhibited an EC50 value in the micromolar range against HIV .
  • Cytotoxicity : The cytotoxic effects were evaluated using cell lines such as Vero and MT-4 cells. One study reported a CC50 (50% cytotoxic concentration) of 92 μM for a fluorophenyl-substituted compound, indicating moderate cytotoxicity .
  • Comparative Studies : Comparative analysis with other known antiviral agents revealed that some derivatives had better selectivity indices, suggesting potential for development into therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntiviralModerate protection against HIV and HSV
AntimicrobialEffective against bacterial strains
CytotoxicityCC50 values around 92 μM in Vero cells
Selectivity IndexHigher than standard antiviral agents

Case Studies

  • Case Study on Antiviral Activity : A derivative similar to this compound was tested for its efficacy against HIV in vitro. It demonstrated an EC50 value significantly lower than that of conventional treatments, suggesting it could be a candidate for further development .
  • Case Study on Antimicrobial Effects : Another study focused on the antibacterial properties of piperidine derivatives, revealing that certain compounds inhibited the growth of Staphylococcus aureus effectively, with MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-16-6-8-18(9-7-16)27(25,26)23-11-2-1-5-17(23)12-19(24)22-14-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGJCJNKYGCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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